1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug Discovery ADME

This 1,2,3-triazole-4-carboxylic acid derivative is a non-interchangeable fragment for CNS drug discovery and SAR. The 2-chloro-4-fluorobenzyl group provides a unique halogen-bonding pattern, while the 5-ethyl chain confers a distinct lipophilic volume (clogP 2.8, TPSA 75.2 Ų) ideal for BBB penetration studies. Its specific pKa (3.8) simplifies gastric-absorption salt selection. Choose this specific analog to map hydrophobic sub-pockets or differentiate crop protection agents; generic substitution is not feasible.

Molecular Formula C12H11ClFN3O2
Molecular Weight 283.69
CAS No. 1275068-91-1
Cat. No. B2600249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
CAS1275068-91-1
Molecular FormulaC12H11ClFN3O2
Molecular Weight283.69
Structural Identifiers
SMILESCCC1=C(N=NN1CC2=C(C=C(C=C2)F)Cl)C(=O)O
InChIInChI=1S/C12H11ClFN3O2/c1-2-10-11(12(18)19)15-16-17(10)6-7-3-4-8(14)5-9(7)13/h3-5H,2,6H2,1H3,(H,18,19)
InChIKeyFUJUJXRKMLQEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid: Core Physicochemical and Structural Baseline for Procurement Specification


1-(2-Chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1275068-91-1) is a 1,2,3-triazole derivative characterized by a 2-chloro-4-fluorobenzyl substituent at the N1 position and an ethyl group at the C5 position of the triazole ring . The presence of both electron-withdrawing halogen substituents on the benzyl ring and the lipophilic ethyl group on the heterocycle distinguishes it from simpler triazole carboxylic acids. These structural features directly influence the compound’s logP, pKa, and steric profile, making it a distinct chemical entity for applications requiring precise modulation of physicochemical properties [1].

Why Generic 1,2,3-Triazole-4-carboxylic Acids Cannot Replace the 5-Ethyl-2-chloro-4-fluorobenzyl Derivative


Generic substitution within the 1,2,3-triazole-4-carboxylic acid class is not feasible due to the profound impact of the N1-benzyl and C5-alkyl substituents on both target binding and pharmacokinetic behavior. The 2-chloro-4-fluorobenzyl group introduces a unique halogen-bonding pattern and lipophilic surface, while the 5-ethyl chain provides a distinct steric and hydrophobic volume compared to the 5-methyl or 5-unsubstituted analogs [1]. Even small changes in the C5 substituent can shift the compound's logD by over 0.5 units and alter its predicted metabolic soft spots, making the 5-ethyl derivative a non-interchangeable tool for structure-activity relationship (SAR) studies and lead optimization campaigns [2].

Quantitative Evidence Guide: Differentiating 1-(2-Chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid from Close Analogs


Predicted Lipophilicity (clogP) Compared to 5-Methyl Analog

The 5-ethyl substituent imparts a measurably higher predicted lipophilicity compared to the otherwise identical 5-methyl analog. Using the XLogP3 algorithm, the target compound exhibits a clogP of 2.8, versus 2.3 for 1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1274508-14-3) [1][2]. This 0.5 log unit increase is significant for membrane permeability and non-specific protein binding in in vitro assays [3].

Lipophilicity Drug Discovery ADME

Topological Polar Surface Area (TPSA) and Molecular Weight Comparison with Des-Ethyl Analog

The addition of the 5-ethyl group increases molecular weight by 28 Da (from 255.63 to 283.69 g/mol) and reduces TPSA from 78.4 Ų to 75.2 Ų compared to the des-ethyl analog 1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338667-00-7) [1][2]. This subtle TPSA reduction, while maintaining the same hydrogen bond donor/acceptor count, suggests a slightly improved oral absorption profile according to Veber's rules [3].

Physicochemical Properties Oral Bioavailability Fragment-Based Drug Design

Predicted pKa Shift vs. 5-Pyridyl Analog

The carboxylic acid pKa of the target compound is predicted to be 3.8, compared to 3.5 for 1-(2-chloro-4-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338667-52-9) [1][2]. The 0.3 unit higher pKa indicates a slightly weaker acid, meaning the 5-ethyl derivative will be less ionized at pH 4.0 formulations, potentially enhancing solubility in mildly acidic buffers used in in vitro pharmacology assays [3].

Ionization State Solubility Salt Formation

Steric Bulk and Rotatable Bond Count Comparison

The 5-ethyl substituent increases the number of rotatable bonds from 2 to 3 compared to the 5-H analog, and adds steric bulk with a calculated molar refractivity of 69.5 cm³ versus 62.1 cm³ for the 5-methyl analog [1][2]. This additional conformational freedom and steric demand can lead to differentiated binding modes in enzyme pockets, as demonstrated across the 1,2,3-triazole class where C5 substitution is a key driver of selectivity [3].

Conformational Flexibility Target Binding Selectivity

Application Scenarios for 1-(2-Chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid Based on Differentiated Physicochemical Profile


Lead Optimization for CNS-Penetrant Kinase Inhibitors

The elevated clogP of 2.8, combined with a TPSA of 75.2 Ų, suggests this compound as a privileged fragment for CNS drug discovery programs requiring blood-brain barrier penetration [1]. The 5-ethyl group increases lipophilicity without adding hydrogen bond donors, a favorable profile for CNS MPO scoring, making it a superior choice over the 5-methyl (clogP 2.3) or des-ethyl (clogP 1.8) analogs when passive permeability is a design goal.

Fragment-Based Drug Discovery Probing Hydrophobic Sub-pockets

The 5-ethyl substituent adds 7.4 cm³ of steric bulk (molar refractivity) compared to the 5-methyl analog, enabling exploration of deeper hydrophobic sub-pockets in target proteins [2]. This compound can serve as a key tool in fragment growing campaigns where incremental alkyl substitution is used to map lipophilic tolerance and improve binding affinity.

Pre-formulation Development for pH-Sensitive Oral Formulations

The predicted carboxylic acid pKa of 3.8 (Δ +0.3 vs. the 5-pyridyl analog) indicates that the 5-ethyl derivative remains predominantly unionized at gastric pH, potentially enhancing gastric absorption and simplifying salt selection for oral solid dosage forms [3]. Procurement of this specific analog is justified when formulation scientists require a weaker acid to minimize carboxylate-related solubility challenges.

Synthetic Intermediate for Agrochemical Triazole Derivatives

Triazole-4-carboxylic acids with 5-alkyl substitution are key intermediates in the synthesis of carboxamide herbicides and fungicides [4]. The 5-ethyl variant offers a distinct steric and electronic profile compared to 5-methyl or 5-H analogs, which can translate into differentiated crop selectivity and environmental degradation rates, supporting its use in the development of next-generation crop protection agents.

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